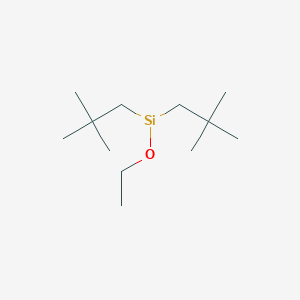
CID 13118875
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2,2-dimethylpropyl)(ethoxy)silane: is an organosilicon compound characterized by the presence of silicon bonded to organic groups. This compound is part of the broader class of silanes, which are widely used in various industrial and scientific applications due to their unique chemical properties. The structure of bis(2,2-dimethylpropyl)(ethoxy)silane includes two 2,2-dimethylpropyl groups and one ethoxy group attached to a silicon atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis(2,2-dimethylpropyl)(ethoxy)silane typically involves the reaction of 2,2-dimethylpropylmagnesium bromide with ethoxysilane. This reaction is carried out under anhydrous conditions to prevent the hydrolysis of the silane. The general reaction scheme is as follows: [ \text{2,2-dimethylpropylmagnesium bromide} + \text{ethoxysilane} \rightarrow \text{bis(2,2-dimethylpropyl)(ethoxy)silane} + \text{MgBr} ]
Industrial Production Methods: On an industrial scale, the production of bis(2,2-dimethylpropyl)(ethoxy)silane may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including the control of temperature, pressure, and the use of catalysts to enhance the reaction rate.
Análisis De Reacciones Químicas
Types of Reactions: Bis(2,2-dimethylpropyl)(ethoxy)silane undergoes various chemical reactions, including:
Hydrolysis: The ethoxy group can be hydrolyzed in the presence of water, leading to the formation of silanols.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The ethoxy group can be substituted by other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous acids/bases.
Condensation: Catalysts such as acids or bases to promote siloxane bond formation.
Substitution: Nucleophiles like halides or alkoxides under anhydrous conditions.
Major Products:
Hydrolysis: Silanols.
Condensation: Siloxanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Bis(2,2-dimethylpropyl)(ethoxy)silane is used as a precursor in the synthesis of other organosilicon compounds. It is also employed in the modification of surfaces to enhance their hydrophobicity and chemical resistance.
Biology and Medicine: In biological research, silanes like bis(2,2-dimethylpropyl)(ethoxy)silane are used to functionalize surfaces for biomolecule immobilization, which is crucial in biosensor development and diagnostic assays.
Industry: Industrially, this compound is used in the production of silicone polymers and resins, which find applications in coatings, adhesives, and sealants. It is also used as a coupling agent to improve the adhesion between inorganic fillers and organic polymers.
Mecanismo De Acción
The mechanism of action of bis(2,2-dimethylpropyl)(ethoxy)silane involves the interaction of its silicon atom with various substrates. The ethoxy group can hydrolyze to form silanols, which can then condense to form siloxane bonds. This process is crucial in the formation of silicone networks and the modification of surfaces to enhance their properties.
Comparación Con Compuestos Similares
- Methyltrimethoxysilane
- Vinyltriethoxysilane
- Phenyltrimethoxysilane
Comparison: Bis(2,2-dimethylpropyl)(ethoxy)silane is unique due to the presence of bulky 2,2-dimethylpropyl groups, which provide steric hindrance and influence the reactivity and properties of the compound. Compared to methyltrimethoxysilane and vinyltriethoxysilane, bis(2,2-dimethylpropyl)(ethoxy)silane offers enhanced hydrophobicity and thermal stability, making it suitable for specific applications where these properties are desired.
Propiedades
Fórmula molecular |
C12H27OSi |
|---|---|
Peso molecular |
215.43 g/mol |
InChI |
InChI=1S/C12H27OSi/c1-8-13-14(9-11(2,3)4)10-12(5,6)7/h8-10H2,1-7H3 |
Clave InChI |
CLBQZPJNANMSLR-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](CC(C)(C)C)CC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


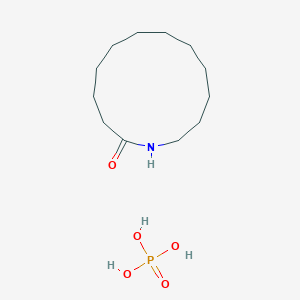
![6-Methyl-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14381030.png)

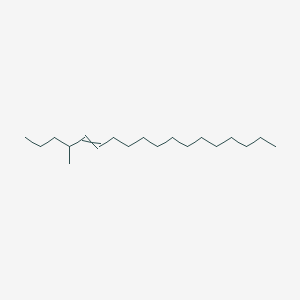
![2-[3-(Chloromethyl)azepan-1-yl]ethan-1-ol](/img/structure/B14381056.png)

![2-Benzyl-3H-[1,2,4]triazino[3,2-b]quinazoline-3,10(4H)-dione](/img/structure/B14381064.png)
![1,1'-(Pyridine-2,6-diyl)bis{3-[(5-hydroxypentyl)amino]but-2-en-1-one}](/img/structure/B14381069.png)
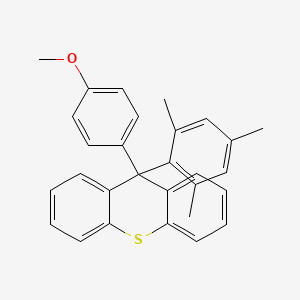
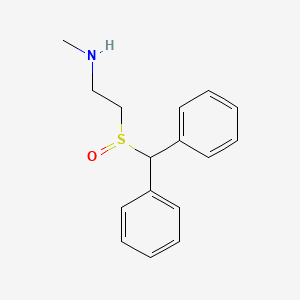

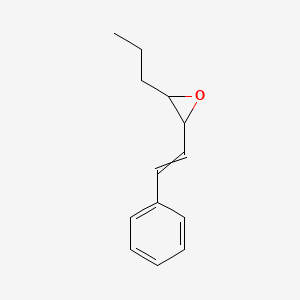
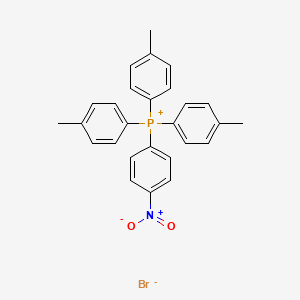
![N-[3-(2-Methoxyethyl)-6-methylhept-5-EN-2-ylidene]hydroxylamine](/img/structure/B14381113.png)
